molecular formula C23H28N4O2S2 B2357315 N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392296-20-7

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2357315
CAS No.: 392296-20-7
M. Wt: 456.62
InChI Key: PCLHJIWBNGBWLA-UHFFFAOYSA-N
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Description

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiadiazole core, followed by the introduction of the adamantane and anilino groups. Common reagents used in these reactions include sulfur, hydrazine, and various carboxylic acids. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of enzymes like 5-lipoxygenase, which plays a role in inflammatory processes. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .

Comparison with Similar Compounds

N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S2/c1-13-3-14(2)5-18(4-13)24-19(28)12-30-22-27-26-21(31-22)25-20(29)23-9-15-6-16(10-23)8-17(7-15)11-23/h3-5,15-17H,6-12H2,1-2H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLHJIWBNGBWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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